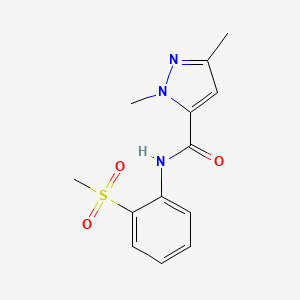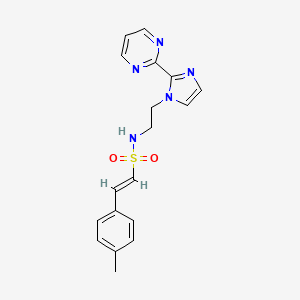
(E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The compound's structural and synthesis aspects have been explored in various research contexts, highlighting its potential in creating novel heterocyclic compounds. For instance, studies on similar compounds have focused on their synthesis methods and structural characteristics, providing insights into their potential applications in medicinal chemistry and material sciences. The crystal structure analysis of related compounds demonstrates complex molecular interactions and structural features, which can be crucial for understanding their reactivity and potential applications in developing new materials or pharmaceuticals (Hu, Zhu, & Chen, 2007).
Antimicrobial and Antifungal Properties
Research into compounds with similar structures has shown significant antimicrobial and antifungal activities. These studies are pivotal in identifying new therapeutic agents against various bacterial and fungal pathogens. For example, compounds synthesized from related chemical structures have been evaluated for their antimicrobial effectiveness against strains like Staphylococcus aureus, Salmonella typhi, and Candida albicans, showing promising results that could lead to the development of new antimicrobial agents (Pathan & Rahatgaonkar, 2016).
Catalytic and Synthetic Applications
The compound's framework has been utilized in catalytic processes and the synthesis of other complex molecules. Research indicates that such structures can serve as key intermediates in multicomponent reactions, enabling the efficient synthesis of diverse heterocyclic compounds. This has implications for the pharmaceutical industry, where such compounds could serve as building blocks for drug discovery and development (Rozentsveig et al., 2014).
Biological Evaluation for Therapeutic Potential
The related chemical frameworks have been the subject of biological evaluations to determine their potential as therapeutic agents. This includes studies on their anticancer, anti-inflammatory, and antioxidant activities. Such research contributes to the understanding of how these compounds interact with biological systems, paving the way for their potential application in treating various diseases (Ravindernath, Reddy, & Sunil, 2013).
properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-15-3-5-16(6-4-15)7-14-26(24,25)22-11-13-23-12-10-21-18(23)17-19-8-2-9-20-17/h2-10,12,14,22H,11,13H2,1H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFBHMALYKYTRQ-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

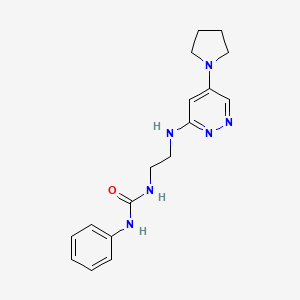
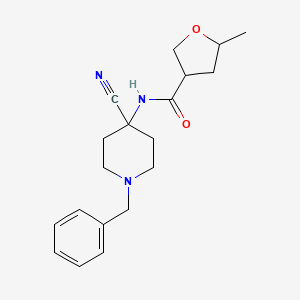
![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-3-carbonitrile](/img/structure/B2523130.png)

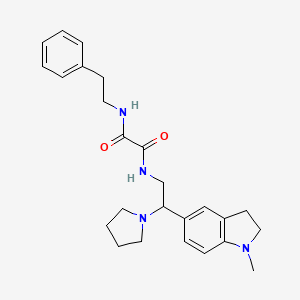
![6-benzyl-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2523133.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(tert-butyl)-4-methylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2523137.png)
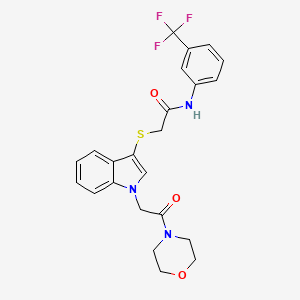
![1'-(2-(Methylthio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2523142.png)
![tert-butyl N-[(3S,4R)-1-(but-2-ynoyl)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2523145.png)
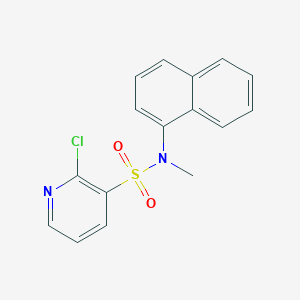
![Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride](/img/structure/B2523149.png)
